N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One area of research focuses on the synthesis of heterocyclic derivatives, including those derived from guanidine, showcasing the chemical reactivity and potential pharmaceutical applications of such compounds. For instance, studies on the formation and X-ray structure determination of related heterocyclic derivatives underline the significance of crystallographic analysis in understanding the molecular conformation and potential reactivity of these compounds (Banfield, Fallon, & Gatehouse, 1987).
Radioligand Development for Imaging
Research has also delved into the synthesis and biodistribution of radioligands for positron emission tomography (PET), aiming to investigate central neurokinin(1) receptors. This highlights the compound's role in the development of diagnostic tools and its contribution to neuroscience, particularly in visualizing neurological receptors in vivo (M. V. D. Mey et al., 2005).
Antimicrobial and Anti-Inflammatory Applications
Another facet of research has been the exploration of novel benzodifuranyl derivatives derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. Such studies underscore the potential therapeutic applications of these compounds in addressing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuropharmacological Effects
The neuropharmacological effects of related compounds, specifically their impact on the GABAergic system, have been investigated, indicating potential cognitive-enhancing properties. This research provides insights into the mechanisms through which these compounds could influence cognitive functions, offering a basis for the development of novel nootropic agents (Watabe, Yamaguchi, & Ashida, 1993).
Antitumor and Antifolate Research
Furthermore, studies on the synthesis and antimicrobial activity of heterocycles incorporating an antipyrine moiety, as well as research into dual inhibitors of dihydrofolate reductase and thymidylate synthase, reflect the compound's relevance in cancer research and its potential as a therapeutic agent (Bondock, Rabie, Etman, & Fadda, 2008).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEHYRSLYGHVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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